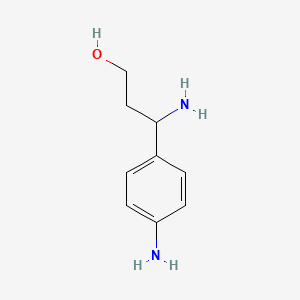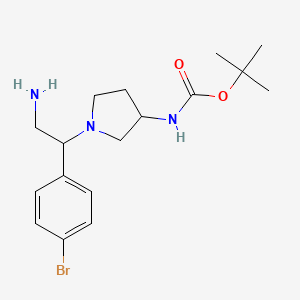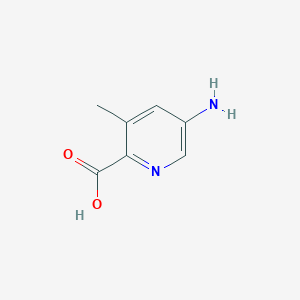
3,5-Dichloro-2-methylpyrazine
Vue d'ensemble
Description
3,5-Dichloro-2-methylpyrazine is a compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. Although the specific compound 3,5-Dichloro-2-methylpyrazine is not directly studied in the provided papers, related compounds with similar structures have been investigated for various properties and applications, such as photo-polymerizability, fluorescence, and potential use in non-linear optical materials .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves reactions with various reagents to introduce different functional groups. For instance, the reaction of 2,3-dicyano-5-methylpyrazine derivatives with arylaldehydes produced new fluorescent styryl dyes . Similarly, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines yielded mono-substituted or bis-substituted products, which were evaluated for their non-linear optical properties and biological activity . These methods could potentially be adapted for the synthesis of 3,5-Dichloro-2-methylpyrazine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is crucial in determining their physical and chemical properties. For example, the crystal and molecular structure of 2,5-distyrylpyrazine showed that the molecules are not planar and form an almost parallel plane-to-plane stack, which is significant for its photo-polymerizability . The structure of 2,5-dichloro-3-methoxypyrazine was determined by X-ray diffraction, revealing a monoclinic space group and bond distances and angles consistent with literature values . These findings provide insights into how substituents like chlorine and methyl groups might affect the geometry and stacking behavior of 3,5-Dichloro-2-methylpyrazine.
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions that modify their properties. For instance, the reaction of 2,5-diamino-3,6-dicyanopyrazine with different reagents led to shifts in fluorescence and changes in quantum yield, depending on the nature of the substituents . These reactions demonstrate the reactivity of the amino and cyano groups in pyrazine derivatives, which could be relevant for the chemical behavior of 3,5-Dichloro-2-methylpyrazine when subjected to similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The extended π-conjugated systems and intramolecular charge-transfer chromophoric systems in styryl dyes derived from pyrazine derivatives contribute to their strong fluorescence and solvatochromism . The crystal structures of various pyrazine-containing compounds, such as 3,5-di-tert-butylpyrazole hydrochloride and metal complexes with pyrazole-derived ligands, provide information on their self-assembly and coordination properties . These properties are essential for understanding the behavior of 3,5-Dichloro-2-methylpyrazine in different environments and for potential applications in materials science and biology.
Applications De Recherche Scientifique
Synthesis and Analysis
- Stable Isotope Dilution Assays : 3,5-Dichloro-2-methylpyrazine is utilized in the synthesis of deuterium-labeled alkylpyrazines for accurate quantitation of aroma components in food matrices (Fang & Cadwallader, 2013).
- Crystal Structural Analysis : Methyl-substituted pyrazines, including derivatives of 3,5-Dichloro-2-methylpyrazine, are analyzed for their crystal and molecular structures, with a focus on methyl group tunneling and vibrational spectra (Rok et al., 2018).
- Green Synthesis Methods : Research explores efficient and environmentally friendly methods for synthesizing compounds like 2-hydroxymethyl-5-methylpyrazine, closely related to 3,5-Dichloro-2-methylpyrazine (Song et al., 2017).
Chemical Properties and Reactions
- Synthesis of Pharmaceutical Intermediates : Research on synthesizing 5-methylpyrazine-2-carboxylic acid, a key pharmaceutical intermediate, involves methods like chemical and electrochemical synthesis, relevant to 3,5-Dichloro-2-methylpyrazine (Bai, 2013).
- Coordination Compounds : Studies on Fe(II) and Co(II) thiocyanato coordination compounds include the reaction with 2-methylpyrazine, a related compound, to understand the formation of coordination polymers and magnetic properties (Wöhlert et al., 2013).
Advanced Material Applications
- Molecular Dynamics of Complexes : Investigations into the dynamics and structure of methyl groups in complexes of tetramethylpyrazine, related to 3,5-Dichloro-2-methylpyrazine, are significant for understanding molecular interactions (Piecha-Bisiorek et al., 2014).
- Mixed-Metal Coordination Polymers : The creation of Cu(II)-Ag(I) mixed-metal coordination polymers using derivatives of methylpyrazine demonstrates the potential of these compounds in novel material applications (Dong et al., 2000).
Miscellaneous Applications
- Corrosion Inhibition : Pyrazine derivatives, such as 2-methylpyrazine, are studied for their potential as corrosion inhibitors, indicating a possible application area for 3,5-Dichloro-2-methylpyrazine (Obot & Gasem, 2014).
- Crystal Growth and Design : Studies on crystal growth involving methylpyrazine derivatives contribute to the understanding of crystal structural interactions and design, relevant to the use of 3,5-Dichloro-2-methylpyrazine (Babu & Nangia, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dichloro-2-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFTSUECGCLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717224 | |
| Record name | 3,5-Dichloro-2-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylpyrazine | |
CAS RN |
89284-38-8 | |
| Record name | 3,5-Dichloro-2-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)



![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)

